1-Cyclohexyl-2-methyl-piperazine dihydrochloride
Overview
Description
“1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is a chemical compound with the CAS Number: 1210824-85-3 . It has a molecular weight of 255.23 . The compound is in the form of a white solid . The IUPAC name for this compound is 1-cyclohexyl-2-methylpiperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is 1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1-Cyclohexyl-2-methyl-piperazine dihydrochloride” is a white solid . It has a molecular weight of 255.23 .
Scientific Research Applications
Analogues of σ Receptor Ligand
- 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), an analogue of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, is a lead candidate for therapeutic and diagnostic applications in oncology. This research highlights the modification of PB28 to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).
Pharmacological Evaluation
- Compounds similar to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride have been evaluated for their antidepressant and antianxiety activities. This includes a study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant activity in behavioral despair and plus maze tests (Kumar et al., 2017).
Antibacterial and Antifungal Activity
- Studies have also explored the antibacterial and antifungal properties of compounds related to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride. For example, the synthesis of 2-{1’-Aryl-1’-[4’’-(2’’’, 3’’’-Dichlorophenyl) Piperazin-Yl]-Methyl}-Cyclohexanone Hydrochloride and its moderate activity against various bacteria and fungi (Roshan, 2018).
DNA Affinity and Antitumor Activity
- A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and N-methyl-piperazine analogs were prepared to study their DNA affinity and antitumor activity, indicating the potential of such compounds in cancer research (Al-Soud & Al-Masoudi, 2004).
Crystal Structure Analysis
- Research has been conducted on the crystal structure of compounds related to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, such as Opipramol dihydrochloride, providing insights into the molecular configuration and potential pharmaceutical applications (Betz et al., 2011).
Anti-Mycobacterial Activity
- Piperazine and its analogues, including 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, have shown potential anti-mycobacterial activity, especially against Mycobacterium tuberculosis. This highlights their importance in the development of new treatments for tuberculosis (Girase et al., 2020).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is recommended to handle the compound with appropriate safety measures, including the use of personal protective equipment. In case of accidental ingestion, it is advised to rinse mouth and then drink plenty of water .
properties
IUPAC Name |
1-cyclohexyl-2-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBAGMNWHLYLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-methyl-piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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